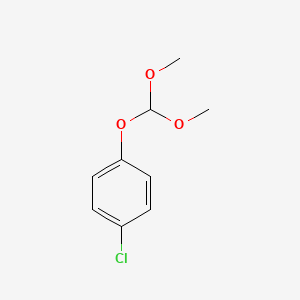

1-Chloro-4-(dimethoxymethoxy)benzene

Description

Properties

CAS No. |

40923-81-7 |

|---|---|

Molecular Formula |

C9H11ClO3 |

Molecular Weight |

202.63 g/mol |

IUPAC Name |

1-chloro-4-(dimethoxymethoxy)benzene |

InChI |

InChI=1S/C9H11ClO3/c1-11-9(12-2)13-8-5-3-7(10)4-6-8/h3-6,9H,1-2H3 |

InChI Key |

SRFJRABJGPZJKK-UHFFFAOYSA-N |

SMILES |

COC(OC)OC1=CC=C(C=C1)Cl |

Canonical SMILES |

COC(OC)OC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-4-(dimethoxymethoxy)benzene and its Analogs for Researchers and Drug Development Professionals

Disclaimer: Information regarding the specific chemical entity 1-Chloro-4-(dimethoxymethoxy)benzene is limited in publicly accessible scientific literature and chemical databases. This guide provides a comprehensive overview of the closely related and well-characterized compound, 1-Chloro-4-methoxybenzene, as a foundational analogue. Where applicable, this guide will draw reasoned comparisons and discuss the potential properties and synthesis of this compound based on established chemical principles and data from structurally similar molecules.

Introduction: The Significance of Substituted Chloroanisoles in Medicinal Chemistry

Substituted aromatic compounds are fundamental scaffolds in the design and development of novel therapeutic agents. The presence of a chloro group and a methoxy group on a benzene ring, as seen in 1-Chloro-4-methoxybenzene, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. These substituents can modulate lipophilicity, metabolic stability, and receptor-binding interactions, making them valuable tools for medicinal chemists.

While direct data on this compound is scarce, its structure suggests it would serve as a protected form of a para-chlorophenol, with the dimethoxymethyl ether acting as a protecting group for the hydroxyl functionality. This characteristic could be of interest in multi-step organic syntheses of more complex molecules.

Chemical Structure and Physicochemical Properties

The core of this guide focuses on 1-Chloro-4-methoxybenzene due to the wealth of available data. The properties of the target compound, this compound, are inferred based on this well-characterized analog.

1-Chloro-4-methoxybenzene

This compound, also known as p-chloroanisole, is a colorless to light yellow liquid with a characteristic aromatic odor. It is a key intermediate in various chemical syntheses.

Molecular Structure:

Caption: Chemical structure of 1-Chloro-4-methoxybenzene.

Physicochemical Data for 1-Chloro-4-methoxybenzene:

| Property | Value | Source |

| CAS Number | 623-12-1 | [1][2] |

| Molecular Formula | C₇H₇ClO | [1][2] |

| Molecular Weight | 142.58 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Melting Point | -18 °C | [3][4] |

| Boiling Point | 198-202 °C | [3][4] |

| Density | 1.16 g/mL | [3][4] |

| Flash Point | 78.3 °C | [3] |

| Solubility | Insoluble in water, soluble in organic solvents. | |

| InChI Key | YRGAYAGBVIXNAQ-UHFFFAOYSA-N | [1][2] |

This compound

Based on its name, the structure would consist of a 4-chlorophenoxy group where the phenolic proton is replaced by a dimethoxymethyl group.

Proposed Molecular Structure:

Caption: Proposed chemical structure of this compound.

Predicted Physicochemical Properties:

-

Molecular Formula: C₉H₁₁ClO₃

-

Molecular Weight: 202.63 g/mol

-

Boiling Point: Expected to be higher than 1-Chloro-4-methoxybenzene due to increased molecular weight and polarity.

-

Solubility: Likely soluble in common organic solvents. Its solubility in water is expected to be low.

Synthesis and Reactivity

Synthesis of 1-Chloro-4-methoxybenzene

A common laboratory-scale synthesis involves the methylation of 4-chlorophenol.

Experimental Protocol: Williamson Ether Synthesis of 1-Chloro-4-methoxybenzene

-

Materials:

-

4-chlorophenol

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

-

A suitable solvent (e.g., ethanol, acetone)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

-

Procedure:

-

Dissolve 4-chlorophenol in the chosen solvent in a round-bottom flask.

-

Add an equimolar amount of sodium hydroxide to deprotonate the phenol, forming the sodium 4-chlorophenoxide salt.

-

Slowly add a slight excess of the methylating agent (dimethyl sulfate or methyl iodide) to the reaction mixture while stirring.

-

Reflux the mixture for several hours to ensure the completion of the reaction.

-

After cooling, the reaction mixture is typically poured into water and extracted with an organic solvent (e.g., diethyl ether, dichloromethane).

-

The organic layer is washed with a dilute base solution to remove any unreacted 4-chlorophenol, followed by a water wash.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation.

-

Causality Behind Experimental Choices:

-

The use of a base (NaOH) is crucial to generate the phenoxide, which is a much stronger nucleophile than the neutral phenol, thus facilitating the SN2 reaction with the methylating agent.

-

Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

The workup procedure is designed to separate the desired product from unreacted starting materials and byproducts.

Proposed Synthesis of this compound

This compound would likely be synthesized by protecting the hydroxyl group of 4-chlorophenol with dimethoxymethane.

Conceptual Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Conceptual):

-

Materials:

-

4-chlorophenol

-

Dimethoxymethane (DMM)

-

Anhydrous solvent (e.g., dichloromethane)

-

A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid)

-

-

Procedure:

-

Dissolve 4-chlorophenol in the anhydrous solvent.

-

Add an excess of dimethoxymethane.

-

Add the acid catalyst and stir the reaction at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a weak base (e.g., sodium bicarbonate solution).

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous salt.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography or distillation.

-

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound.

Spectroscopic Data for 1-Chloro-4-methoxybenzene

-

¹H NMR: The proton NMR spectrum would show a singlet for the methoxy protons around 3.8 ppm. The aromatic protons would appear as two doublets in the range of 6.8-7.3 ppm, characteristic of a para-substituted benzene ring.

-

¹³C NMR: The carbon NMR would display a peak for the methoxy carbon around 55 ppm. The aromatic carbons would show four distinct signals, with the carbon attached to the oxygen appearing most downfield and the carbon attached to the chlorine also showing a characteristic shift.[5]

-

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M+) at m/z 142 and a characteristic M+2 peak at m/z 144 with approximately one-third the intensity of the M+ peak, which is indicative of the presence of a single chlorine atom.[6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum would show C-H stretching vibrations for the aromatic ring and the methyl group, C=C stretching for the aromatic ring, and a strong C-O stretching band for the ether linkage.[6]

Predicted Spectroscopic Data for this compound

-

¹H NMR: One would expect to see a singlet for the two equivalent methoxy groups, a singlet for the methine proton of the acetal, and two doublets for the para-substituted aromatic protons.

-

¹³C NMR: The spectrum should show signals for the two equivalent methoxy carbons, the acetal carbon, and four aromatic carbons.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak at m/z 202 and an M+2 peak at m/z 204, again confirming the presence of one chlorine atom.

Applications in Drug Development and Research

While specific applications for this compound are not documented, its potential lies in its role as a protected intermediate. The dimethoxymethyl ether group is a common protecting group for alcohols and phenols in organic synthesis. It is stable to many reaction conditions but can be readily removed under acidic conditions to reveal the free hydroxyl group.

The chloro and methoxy substituents in the parent analog, 1-Chloro-4-methoxybenzene, are frequently employed in drug design to fine-tune the properties of a lead compound. The chloro group can enhance metabolic stability and binding affinity through halogen bonding, while the methoxy group can act as a hydrogen bond acceptor and influence solubility.

Safety and Handling

Disclaimer: No specific safety data sheet (SDS) is available for this compound. The following information is based on general principles for handling similar aromatic ethers and chlorinated compounds.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid inhalation of vapors and contact with skin and eyes.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

-

Toxicity: While specific toxicity data is unavailable, it should be handled with care. Similar chlorinated aromatic compounds can be harmful if swallowed or absorbed through the skin and may cause irritation to the skin, eyes, and respiratory tract.

For 1-Chloro-4-methoxybenzene, it is known to be combustible and incompatible with strong oxidizing agents.[3]

Conclusion

This compound represents a potentially useful, yet currently under-documented, chemical entity for synthetic chemists. Its value likely lies in its role as a protected derivative of 4-chlorophenol. A comprehensive understanding of its properties and reactivity can be inferred from the extensive data available for its close analog, 1-Chloro-4-methoxybenzene. This guide has provided a detailed overview of the known characteristics of 1-Chloro-4-methoxybenzene and a predictive framework for the properties and synthesis of this compound, offering a valuable resource for researchers in organic synthesis and drug discovery. Further experimental investigation is required to fully elucidate the specific properties and potential applications of this compound.

References

-

Cheméo. Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). [Link]

-

NIST. Benzene, 1-chloro-4-methoxy-. [Link]

-

NIST. Benzene, 1-chloro-4-methoxy-2-methyl-. [Link]

-

NIST. Benzene, 1-chloro-4-methoxy- IR Spectrum. [Link]

-

Chemsrc. 1-Chloro-4-methoxybenzene | CAS#:623-12-1. [Link]

-

PubChem. Benzene, 1-(1-chloroethyl)-4-methoxy-. [Link]

-

Chemical Synthesis Database. 1-chloro-4-methoxybenzene. [Link]

-

NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

-

NIST. Benzene, 1-(chloromethyl)-4-methoxy- Mass Spectrum. [Link]

-

Stenutz. 1-chloro-4-(chloromethoxy)benzene. [Link]

-

PubChem. 1-Chloro-4-(methoxymethyl)benzene. [Link]

-

PubChem. 1-Chloro-4-(trimethoxymethyl)benzene. [Link]

Sources

- 1. Benzene, 1-chloro-4-methoxy- (CAS 623-12-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Benzene, 1-chloro-4-methoxy- [webbook.nist.gov]

- 3. 1-Chloro-4-methoxybenzene | CAS#:623-12-1 | Chemsrc [chemsrc.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Benzene, 1-chloro-4-methoxy- [webbook.nist.gov]

- 7. Benzene, 1-(chloromethyl)-4-methoxy- [webbook.nist.gov]

- 8. echemi.com [echemi.com]

Thermodynamic Stability of Dimethoxymethoxy Protecting Groups on Chlorobenzenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Protecting Groups in Modern Synthesis

In the intricate world of multi-step organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. This strategic control, afforded by the use of protecting groups, prevents unwanted side reactions and enables the construction of complex molecular architectures with high precision.[1][2] Among the arsenal of protecting groups available to the synthetic chemist, the dimethoxymethoxy (MOM) group has emerged as a versatile and widely employed shield for hydroxyl functionalities, particularly in the synthesis of natural products and pharmaceuticals.[3][4] This guide provides a comprehensive technical analysis of the thermodynamic stability of MOM protecting groups when applied to chlorobenzene scaffolds, a common structural motif in drug discovery. We will delve into the underlying electronic and steric factors governing their stability, provide field-proven experimental protocols, and offer insights into the rational selection of protection and deprotection strategies.

The Dimethoxymethoxy (MOM) Group: A Versatile Acetal Protector

The MOM group protects alcohols and phenols by converting them into methoxymethyl ethers, which are a type of acetal.[1][5] This transformation renders the hydroxyl group significantly less reactive towards a broad spectrum of reagents and reaction conditions, including strong bases, nucleophiles, many oxidizing and reducing agents, and electrophiles.[4][5] The stability of the MOM ether is attributed to its acetal nature, which is generally robust under neutral to basic conditions (pH 4-12).[4][5] However, this stability is not absolute, and the MOM group is designed to be cleaved under specific, typically acidic, conditions to regenerate the free hydroxyl group.[1][5][6]

Factors Influencing the Thermodynamic Stability of MOM-Protected Chlorobenzenes

The stability of a MOM group on a chlorobenzene ring is a nuanced interplay of electronic and steric effects. Understanding these factors is crucial for predicting reactivity and designing effective synthetic routes.

Electronic Effects of the Chloro Substituent

The chlorine atom, being an electronegative element, exerts a significant influence on the electron density of the benzene ring. This influence is twofold:

-

Inductive Effect (-I): Chlorine withdraws electron density from the aromatic ring through the sigma bond network.[7][8][9] This electron-withdrawing inductive effect destabilizes the formation of a positive charge on the adjacent carbon atom, which is a key intermediate in the acid-catalyzed deprotection mechanism. Consequently, the presence of a chloro group can increase the stability of the MOM ether towards acid-mediated cleavage compared to an unsubstituted phenyl MOM ether.

-

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the benzene ring through resonance.[7][8][10] This effect increases the electron density at the ortho and para positions.[7][10] While the inductive effect generally dominates, the resonance effect can modulate the reactivity, particularly influencing the orientation of further electrophilic aromatic substitution reactions.[7][8] In the context of MOM group stability, this resonance donation can slightly counteract the inductive withdrawal, but the net effect of a chloro substituent is typically electron-withdrawing, leading to enhanced stability under acidic deprotection conditions.

Studies have shown that aromatic MOM ethers with electron-withdrawing groups, such as a nitro group, require longer reaction times and sometimes heating for deprotection, highlighting the stabilizing effect of electron withdrawal.[3] Conversely, electron-donating groups facilitate cleavage.[3]

The Ortho-Effect

When the chloro substituent is positioned ortho to the MOM-protected hydroxyl group, steric and electronic interactions can further influence stability. The "ortho-effect" can manifest in several ways:

-

Steric Hindrance: The bulky chlorine atom can sterically hinder the approach of reagents to the MOM ether oxygen, potentially slowing down both protection and deprotection reactions.

-

Through-Space Interactions: There can be direct electronic interactions between the lone pairs of the chlorine atom and the oxygen atoms of the MOM group. These interactions can influence the conformation of the MOM group and its susceptibility to cleavage. An ortho-effect has been observed in the mass spectrometric fragmentation of o-chlorodiphenyl ethers, suggesting unique interactions in the ortho-isomer.[11]

Experimental Protocols: A Practical Guide

The successful application of MOM protection and deprotection strategies relies on robust and well-defined experimental procedures. The following protocols are presented as self-validating systems, incorporating key considerations for achieving high yields and purity.

Protocol 1: MOM Protection of a Chlorophenol

This protocol describes a common method for the protection of a chlorophenol using methoxymethyl chloride (MOMCl) and a non-nucleophilic base.

Diagram: MOM Protection Workflow

Caption: Workflow for the MOM protection of a chlorophenol.

Materials:

-

Chlorophenol (1.0 eq.)

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA, 2.0-4.0 eq.)

-

Methoxymethyl chloride (MOMCl, 1.5-3.0 eq.), freshly distilled

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chlorophenol in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA to the stirred solution.

-

Slowly add MOMCl dropwise to the reaction mixture. Caution: MOMCl is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired MOM-protected chlorobenzene.[1]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze MOMCl and react with the base.

-

DIPEA as Base: A non-nucleophilic base like DIPEA is used to neutralize the HCl generated during the reaction without competing with the chlorophenol as a nucleophile.[1]

-

Excess Reagents: Using an excess of DIPEA and MOMCl helps to drive the reaction to completion, especially if the chlorophenol is a weak nucleophile.

-

Aqueous Workup: The quench with NH₄Cl neutralizes any remaining base and helps to dissolve salts. The brine wash removes residual water from the organic layer.

Protocol 2: Acid-Catalyzed Deprotection of a MOM-Protected Chlorobenzene

This protocol outlines a standard method for the removal of a MOM group using acidic conditions.

Diagram: Acidic MOM Deprotection Mechanism

Caption: Simplified mechanism of acid-catalyzed MOM deprotection.

Materials:

-

MOM-protected chlorobenzene (1.0 eq.)

-

Methanol (MeOH)

-

Concentrated hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the MOM-protected chlorobenzene in methanol.

-

Add a catalytic amount of concentrated HCl (a few drops).

-

Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) while monitoring by TLC.[12] The reaction time can vary from a few hours to overnight.

-

Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.

-

Remove the methanol under reduced pressure.

-

Add water and extract the product with DCM or EtOAc.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Acid Catalyst: The acid protonates one of the ether oxygens, making it a better leaving group and activating the acetal for cleavage.[1][6]

-

Methanol as Solvent: Methanol is a common solvent for this reaction and can also act as a scavenger for the liberated formaldehyde.

-

Neutralization: The addition of NaHCO₃ is crucial to quench the acid and prevent potential acid-catalyzed side reactions during workup and purification.

-

Monitoring by TLC: The progress of the deprotection should be carefully monitored to avoid over-exposure to acidic conditions, which could lead to degradation of the desired product.

Data Presentation: Stability and Reactivity Trends

The following table summarizes the general stability of MOM ethers under various conditions, with specific considerations for chlorobenzene derivatives.

| Condition | Reagents/Environment | Stability of MOM on Chlorobenzene | Rationale/Comments |

| Strongly Acidic | HCl, H₂SO₄, TFA | Labile | The acetal linkage is readily cleaved under acidic conditions. The electron-withdrawing nature of chlorine may require slightly stronger conditions or longer reaction times compared to electron-rich aromatics.[3] |

| Lewis Acids | TiCl₄, SnCl₄, BF₃·OEt₂, ZnBr₂ | Potentially Labile | Lewis acids can coordinate to the ether oxygens, activating the MOM group for cleavage.[12] The presence of a chloro group may slightly increase stability. Milder Lewis acids or lower temperatures are recommended if cleavage is undesired.[12] |

| Basic | NaH, KOtBu, LDA, NaOH | Stable | MOM ethers are generally very stable under basic conditions.[4][5] |

| Nucleophiles | Grignard reagents, Organolithiums | Generally Stable | While generally stable, cleavage can occur with some organometallic reagents, especially in the presence of a nearby coordinating group.[12] |

| Reducing Agents | NaBH₄, LiAlH₄ | Stable | MOM groups are stable to common hydride reducing agents.[5][12] |

| Oxidizing Agents | PCC, Swern, OsO₄ | Stable | MOM ethers are resistant to a wide range of common oxidizing agents.[4][13] |

| Hydrogenolysis | H₂, Pd/C | Stable | Unlike benzyl ethers, MOM ethers are stable to catalytic hydrogenation.[13] |

Advanced and Milder Deprotection Methods

While strong acid is the standard for MOM deprotection, the presence of other acid-sensitive functional groups in a molecule often necessitates the use of milder and more selective methods.

-

Trimethylsilyl Halides: Reagents like trimethylsilyl bromide (TMSBr) or trimethylsilyl triflate (TMSOTf) can effect MOM cleavage under non-acidic conditions.[3][12] These reagents act as Lewis acids to activate the MOM group.

-

Zirconium(IV) Chloride: ZrCl₄ has been reported as an efficient catalyst for both the formation and deprotection of MOM ethers.[14][15]

-

Solid Acid Catalysts: Heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate or Wells-Dawson type heteropolyacids, offer the advantage of simple workup and catalyst recovery.[16][17]

-

Zinc Bromide and Propanethiol: A rapid and selective deprotection of MOM ethers can be achieved using a combination of ZnBr₂ and n-PrSH.[18]

Conclusion: Strategic Application in Drug Development

The dimethoxymethoxy protecting group is a powerful tool in the synthesis of complex molecules, including those containing a chlorobenzene moiety. Its thermodynamic stability is a predictable function of the electronic and steric environment. The electron-withdrawing nature of the chlorine substituent generally enhances the stability of the MOM group towards acid-catalyzed cleavage. By understanding the principles outlined in this guide and utilizing the provided protocols, researchers, scientists, and drug development professionals can strategically employ the MOM group to streamline their synthetic efforts, enabling the efficient construction of novel therapeutic agents. The choice of protection and deprotection conditions should always be made in the context of the overall molecular structure and the compatibility with other functional groups present.

References

-

Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

-

Grokipedia. Methoxymethyl ether. [Link]

-

Kim, S. et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. [Link]

-

ResearchGate. (2025). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. [Link]

-

Król-Bogomilski, J. Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. [Link]

-

Ashenhurst, J. Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]

-

Brainly.in. (2018). Although chlorine is an electron withdrawing group yet it is ortho para directing in electrophilic aromatic. [Link]

-

Romanelli, G. P., et al. (2001). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules. [Link]

-

Snieckus, V. et al. (2008). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Arkivoc. [Link]

-

ResearchGate. (2003). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. [Link]

-

NEET coaching. Although chlorine is an electron withdrawing group , yet it is ortho-, para-directing in electrophilic aromatic substitution reactions . Why ? [Link]

-

ADICHEMISTRY. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Link]

-

Academia.edu. An efficient protocol for the preparation of MOM ethers and their deprotection using zirconium(IV) chloride. [Link]

-

askIITians. (2025). Although chlorine is an electron withdrawing group, yet it is ortho. [Link]

-

Ramana, D. V., & Vairamani, M. (1976). ortho-Effect in some aromatic ethers, sulphides, and sulphoxides under electron impact. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Organic Chemistry. (2022). MOM Protecting Group Addition. YouTube. [Link]

-

Organic Chemistry Portal. MOM Ethers. [Link]

-

ResearchGate. (2013). Zn(OTf)2(10mol%) catalysed deprotection of MOM ethers. [Link]

-

NEET coaching. Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why? [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

University of Regensburg. Protecting Groups. [Link]

-

Ashenhurst, J. (2013). Bond Strengths And Radical Stability. Master Organic Chemistry. [Link]

-

University of Windsor. Alcohol Protecting Groups. [Link]

-

Piacsek, A. M., & Demchenko, A. V. (2025). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Molecules. [Link]

-

Wikipedia. Bond dissociation energy. [Link]

-

ResearchGate. (1995). Dissociation energies (D i ) of the C-H bonds in ethers calculated from the kinetic data. [Link]

-

Terada, H. (1990). Quantitative analysis of uncoupling activity of substituted phenols with a physicochemical substituent and molecular parameters. Biochimica et Biophysica Acta (BBA) - Bioenergetics. [Link]

-

Corma, A., & Renz, M. (2004). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. [Link]

-

University of California, Irvine. Protecting Group Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Homolytic C-H Bond Dissociation Energies of Organic Molecules. [Link]

-

Kim, K. S. et al. (2015). Intriguing Electrostatic Potential of CO: Negative Bond-ends and Positive Bond-cylindrical-surface. Scientific Reports. [Link]

-

Som, A. K., & Sannigrahi, A. B. (2002). The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. Molecules. [Link]

-

ScienceOpen. (2014). Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds. [Link]

-

von Gunten, U. et al. (2018). Ozonation of Para-Substituted Phenolic Compounds Yields p-Benzoquinones, Other Cyclic α,β-Unsaturated Ketones, and Substituted Catechols. Environmental Science & Technology. [Link]

-

ChemTalk. Protecting Groups in Organic Synthesis. [Link]

-

Shadnia, H., et al. (2008). Understanding the toxicity of phenols: using quantitative structure-activity relationship and enthalpy changes to discriminate between possible mechanisms. Chemical Research in Toxicology. [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. adichemistry.com [adichemistry.com]

- 5. grokipedia.com [grokipedia.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. brainly.in [brainly.in]

- 8. Although chlorine is an electron withdrawing group , yet it is ortho-, para-directing in electrophilic aromatic substitution reactions . Why ? [allen.in]

- 9. Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why? [allen.in]

- 10. Although chlorine is an electron withdrawing group, yet it is ortho, - askIITians [askiitians.com]

- 11. ortho-Effect in some aromatic ethers, sulphides, and sulphoxides under electron impact - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. uwindsor.ca [uwindsor.ca]

- 14. researchgate.net [researchgate.net]

- 15. (PDF) An efficient protocol for the preparation of MOM ethers and their deprotection using zirconium(IV) chloride [academia.edu]

- 16. mdpi.com [mdpi.com]

- 17. MOM Ethers [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

Solubility profile of 1-Chloro-4-(dimethoxymethoxy)benzene in organic solvents

An In-depth Technical Guide to the Solubility Profile of 1-Chloro-4-(dimethoxymethoxy)benzene in Organic Solvents

Executive Summary

This technical guide offers a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. As a compound with limited readily available public solubility data, this document establishes a predictive solubility profile based on its structural characteristics and foundational chemical principles. More importantly, it provides a detailed, authoritative experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise and reliable data tailored to their specific applications. The methodologies outlined herein are designed for scientific rigor, ensuring that professionals in chemical synthesis, process development, and formulation can make informed decisions regarding solvent selection, reaction optimization, and product purification.

Introduction to this compound

This compound is an organic compound featuring a chlorobenzene core functionalized with a dimethoxymethoxy group. This structure suggests its potential utility as a chemical intermediate, particularly where the dimethoxymethoxy group acts as a protecting group for a phenol. In drug development and fine chemical synthesis, a precise understanding of a compound's solubility is paramount. It directly influences critical process parameters, including reaction kinetics, selection of appropriate crystallization or purification solvents, and the feasibility of formulation strategies.[1] This guide provides the theoretical foundation and practical instruction necessary to build a complete solubility profile for this compound.

Physicochemical Properties and Predictive Solubility

The solubility of a solute in a solvent is governed by the intermolecular interactions between them, a principle often summarized as "like dissolves like".[2] The molecular structure of this compound contains both nonpolar and polar features, which dictates its solubility behavior.

-

Aromatic Ring and Chloro Group: The chlorobenzene moiety is predominantly nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.

-

Dimethoxymethoxy Group: This acetal group introduces polarity through its ether oxygen atoms. These oxygens can act as hydrogen bond acceptors, allowing for favorable interactions with polar protic and aprotic solvents.

Based on these structural attributes, a qualitative solubility profile can be predicted.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₁ClO₃ | Calculation |

| Molecular Weight | 202.63 g/mol | Calculation |

| Physical Form | Colorless to yellow liquid (predicted) | Analog Comparison |

| Boiling Point | Not available; expected to be >185 °C | Analog Comparison[3] |

| Predicted LogP | ~2.5 - 3.0 | Analog Comparison[3][4] |

Table 2: Predicted Qualitative Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | High | The nonpolar chlorobenzene core will interact favorably with nonpolar solvents. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, THF | Moderate to High | Dipole-dipole interactions are possible, and the ether oxygens can interact with solvent dipoles. |

| Polar Protic | Ethanol, Methanol, Water | Low to Moderate | The molecule can accept hydrogen bonds but cannot donate them. Solubility will decrease significantly in highly polar protic solvents like water. |

Authoritative Protocol for Quantitative Solubility Determination

To move beyond prediction, quantitative measurement is essential. The isothermal equilibrium (shake-flask) method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[5] This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved compound.

Experimental Workflow

The following diagram outlines the key stages of the isothermal equilibrium method for solubility determination.

Caption: Workflow for the Isothermal Equilibrium Solubility Method.

Step-by-Step Experimental Protocol

This protocol provides a self-validating system for accurate solubility measurement.

1. Preparation of Standard Solutions (for Calibration):

-

Accurately prepare a stock solution of this compound in the chosen analytical solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

-

Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations.

-

Analyze these standards using a suitable analytical method (e.g., HPLC-UV) to generate a calibration curve. The curve must have a coefficient of determination (R²) ≥ 0.995 to be considered valid.

2. Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 5 mL) of the test solvent in a sealed glass vial. "Excess" is confirmed by the visible presence of an undissolved phase of the solute after agitation.[6]

-

Prepare samples in triplicate for each solvent to ensure statistical validity.

3. Equilibration:

-

Place the sealed vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixtures for a sufficient period to reach thermodynamic equilibrium. A duration of 24 to 48 hours is typical. To validate equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h); equilibrium is reached when the measured concentration no longer changes.

4. Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to prevent any undissolved particles from being collected.[7]

-

Accurately dilute the filtered supernatant with the analytical solvent to a concentration that falls within the linear range of the calibration curve.

5. Quantification and Data Calculation:

-

Analyze the diluted samples using the same analytical method as the calibration standards.

-

Use the regression equation from the calibration curve to determine the concentration of the solute in the diluted sample.

-

Calculate the original solubility in the solvent using the following formula, accounting for the dilution factor:

-

Solubility (g/L) = Concentration from Curve (g/L) × Dilution Factor

-

Data Interpretation and Application

The quantitative data generated should be organized systematically to facilitate analysis and application.

Table 3: Template for Quantitative Solubility Data (at 25 °C)

| Solvent | Solvent Class | Solubility (g/L) | Solubility (mol/L) |

| Hexane | Nonpolar | Experimental Value | Calculated Value |

| Toluene | Nonpolar | Experimental Value | Calculated Value |

| Dichloromethane | Polar Aprotic | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | Experimental Value | Calculated Value |

| Methanol | Polar Protic | Experimental Value | Calculated Value |

Logical Framework for Solubility

The relationship between solvent properties and the solute's structural components drives the observed solubility.

Caption: Key intermolecular interactions influencing solubility.

Practical Implications for Researchers

-

Synthetic Chemistry: Choose a solvent that dissolves reactants sufficiently for a homogeneous reaction mixture, which can improve reaction rates and yields. For product isolation, a solvent pair where the compound has high solubility in one and low solubility in the other is ideal for crystallization.

-

Purification: Solubility data is critical for developing chromatographic methods, guiding the choice of mobile phase composition.

-

Formulation Science: In drug development, selecting a solvent or co-solvent system where the active pharmaceutical ingredient (API) has adequate solubility is a fundamental step in creating liquid dosage forms.[1]

Safety and Handling

While specific toxicity data for this compound is not widely available, it should be handled with care, assuming it may be harmful if swallowed or comes into contact with skin.[8] Standard laboratory safety practices should be employed.[9]

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

-

Consult the Safety Data Sheet (SDS) for any known hazards associated with the compound and the solvents being used.[8][10]

Conclusion

This guide provides a dual approach to understanding the solubility of this compound. It offers a predictive analysis based on molecular structure, suggesting high solubility in nonpolar solvents and moderate solubility in polar aprotic solvents. Crucially, it details a rigorous, step-by-step isothermal equilibrium protocol, providing researchers with the tools to generate the precise, quantitative data required for informed scientific and development decisions. Adherence to this methodology will yield a reliable and comprehensive solubility profile, bridging the current information gap for this compound.

References

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).

- Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.

- 1-Chloro-4-(dimethoxymethyl)benzene | 3395-81-1. (n.d.). Sigma-Aldrich.

- EXPERIMENT 1 DETERMIN

- Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). (n.d.). Cheméo.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Solubility. (n.d.). Chemistry Online @ UTSC.

- What Factors Are Taken Into Consider

- 1-Chloro-4-methoxybenzene | CAS#:623-12-1. (2025, August 25). Chemsrc.

- 5 Criteria for Selecting an Extraction Solvent. (2024, June 7). Hydrometal Tech.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24).

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- Q3C (R6) Step 5 - impurities: guideline for residual solvents. (2019, August 9). European Medicines Agency.

- 1-Chloro-4-(diethoxymethyl)

- Benzene, 1-chloro-4-methoxy-. (n.d.). NIST WebBook.

- SAFETY DATA SHEET. (2023, September 27). Fisher Scientific.

- 1-Chloro-4-(3-chloro-1-methoxypropyl)benzene Properties. (2025, October 15). EPA.

- Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013, November 4). ACS.

- An In-depth Technical Guide to the Solubility of (1-Chloro-1-methylethyl)benzene in Organic Solvents. (n.d.). Benchchem.

- Benzene. (2025, August 28). CCOHS.

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. chem.ws [chem.ws]

- 3. 1-Chloro-4-methoxybenzene | CAS#:623-12-1 | Chemsrc [chemsrc.com]

- 4. Benzene, 1-chloro-4-methoxy- (CAS 623-12-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. CCOHS: Benzene [ccohs.ca]

1-Chloro-4-(dimethoxymethoxy)benzene CAS number and molecular identifiers

An In-depth Technical Guide to 1-Chloro-4-(dimethoxymethyl)benzene and 1-Chloro-4-(dimethoxymethoxy)benzene: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of two structurally related aromatic compounds, 1-Chloro-4-(dimethoxymethyl)benzene and this compound, for researchers, scientists, and professionals in drug development. The guide covers their chemical identities, synthesis protocols, physicochemical properties, and potential applications, with a focus on providing practical insights and methodologies.

CAS Number: 3395-81-1[1]

Molecular Identifiers and Physicochemical Properties

1-Chloro-4-(dimethoxymethyl)benzene is a halogenated aromatic acetal. The presence of the chloro- and dimethoxymethyl- functional groups makes it a versatile intermediate in organic synthesis. A summary of its key identifiers and properties is presented below.

| Identifier | Value | Source |

| IUPAC Name | 1-Chloro-4-(dimethoxymethyl)benzene | Sigma-Aldrich |

| Synonyms | 4-Chlorobenzaldehyde dimethyl acetal | Sigma-Aldrich |

| CAS Number | 3395-81-1 | [1] |

| Molecular Formula | C₉H₁₁ClO₂ | [1] |

| Molecular Weight | 186.64 g/mol | |

| Canonical SMILES | COC(C1=CC=C(C=C1)Cl)OC | PubChem |

| InChI Key | YRNBYTFFWMWTGG-UHFFFAOYSA-N | |

| Physical Form | Colorless to yellow liquid | |

| Purity | Typically ≥95% | |

| Storage | Store in a dry, well-ventilated area under an inert atmosphere at room temperature. |

Synthesis of 1-Chloro-4-(dimethoxymethyl)benzene

The most common and straightforward synthesis of 1-Chloro-4-(dimethoxymethyl)benzene involves the acid-catalyzed acetalization of 4-chlorobenzaldehyde with methanol.

Sources

Technical Deep Dive: Reactivity Profile of Chloro-Substituted Dimethoxymethoxy Benzenes

This guide provides an in-depth technical analysis of Chloro-Substituted Dimethoxymethoxy Benzenes .

Editorial Note on Nomenclature:

The term "Dimethoxymethoxy" refers to the Dimethoxymethyl ether (DMM) group (

Executive Summary

Chloro-substituted dimethoxymethoxy benzenes represent a specialized class of "masked" polyphenols used as high-value intermediates in the synthesis of isoquinoline alkaloids, biaryl pharmacophores, and resorcinolic lipids. Their utility lies in the orthogonal reactivity of their substituents:

-

The Chloro Group (

): Serves as a handle for transition-metal catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or a blocking group to force regioselectivity. -

The Dimethoxymethoxy Group (

, DMM): Acts as a robust Directed Metalation Group (DMG) superior to simple methoxy ethers, while remaining labile to specific acidic conditions, allowing for late-stage phenol reveal.

This guide details the electronic landscape, lithiation protocols, and coupling dynamics of this scaffold.

Structural & Electronic Landscape

The reactivity of this scaffold is defined by the competition between the inductive withdrawal of the chlorine atom and the resonance donation of the oxygen-based groups.

Electronic Push-Pull Analysis

-

Chloro Substituent:

-

Effect: Inductively withdrawing (

), Weakly resonance donating ( -

Result: Deactivates the ring toward electrophilic attack but directs ortho/para due to lone pair donation. Acidifies adjacent protons (facilitating lithiation).

-

-

Dimethoxymethoxy (DMM) Group:

-

Effect: Strongly resonance donating (

). -

Result: Strongly activates the ring toward electrophiles.

-

Chelation: The acetal oxygens possess high Lewis basicity, coordinating lithium cations effectively.

-

Regioselectivity Map

In an Electrophilic Aromatic Substitution (

| Reaction Type | Dominant Director | Preferred Position | Mechanistic Driver |

| Lithiation (DoM) | DMM > Cl | Ortho to DMM | Coordination (CIPE) + Acidity |

| Electrophilic Subst. | DMM >> Cl | Para to DMM | Resonance Stabilization ( |

| Nucleophilic Subst. | Cl | Ipso at Cl | Oxidative Addition (Pd/Ni) |

Primary Reactivity: Directed Ortho Metalation (DoM)

The most powerful application of chloro-dimethoxymethoxy benzenes is the ability to functionalize the ring via DoM. The DMM group is a Tier-1 DMG (Directed Metalation Group), often outcompeting simple methoxy groups.

The "Cooperative" vs. "Competitive" Lithiation

When the Cl and DMM groups are meta to each other, they act cooperatively to acidify the C2 position (between them).

-

Scenario A: Cooperative Effect (1-DMM-3-Cl-benzene)

-

Lithiation occurs exclusively at C2 (between Cl and DMM).

-

Reason: The proton is flanked by two withdrawing groups (inductive effect of Cl, coordination of DMM).

-

-

Scenario B: Competitive Effect (1-DMM-4-Cl-benzene)

-

Lithiation occurs ortho to DMM (C2).

-

Reason: DMM coordination dominates; Cl is too far to direct via acidity, though it exerts a general inductive acidification.

-

Experimental Protocol: Regioselective Lithiation

Objective: Formylate 1-chloro-3-(dimethoxymethoxy)benzene at the C2 position.

Reagents:

-

Substrate: 1-chloro-3-(dimethoxymethoxy)benzene

-

Base:

-Butyllithium (2.5 M in hexanes) or -

Solvent: Anhydrous THF (Critical for coordination)

-

Electrophile: DMF (N,N-Dimethylformamide)

Step-by-Step Workflow:

-

Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add substrate (1.0 equiv) and anhydrous THF (

concentration). -

Cooling: Cool the solution to -78°C (acetone/dry ice bath). Note: DMM groups are stable to base but can cleave if the quench is too acidic and warm.

-

Metalation: Add

-BuLi (1.1 equiv) dropwise over 20 mins.-

Observation: A color change (often yellow/orange) indicates formation of the aryl-lithium species.

-

Incubation: Stir at -78°C for 1 hour. (Do not warm, or "lithium migration" or benzyne formation may occur).

-

-

Quench: Add DMF (1.5 equiv) dropwise. Stir for 30 mins at -78°C, then allow to warm to 0°C.

-

Workup: Quench with saturated aqueous

. Extract with EtOAc.[1]-

Caution: Avoid strong acids (HCl) during workup to preserve the DMM acetal. Use buffered solutions if possible.

-

Visualization: DoM Pathway

Caption: Directed Ortho Metalation (DoM) mechanism driven by the Dimethoxymethoxy (DMM) group's coordination ability.

Cross-Coupling Capabilities (Pd/Ni Catalysis)

The chloro substituent serves as a latent handle for biaryl synthesis. While aryl chlorides are less reactive than bromides/iodides, the electron-rich nature of the DMM/alkoxy group can make oxidative addition challenging (electron-rich rings are less electrophilic).

Catalyst Selection Matrix

For Chloro-Dimethoxymethoxy Benzenes, standard

| Reaction | Recommended Catalyst System | Rationale |

| Suzuki-Miyaura | Buchwald ligands facilitate oxidative addition into electron-rich aryl chlorides. | |

| Buchwald-Hartwig | Required to prevent | |

| Negishi | Nickel is often superior for sterically hindered or electron-rich aryl chlorides. |

Stability Warning

The DMM group is stable under basic coupling conditions (

-

Optimization: Use anhydrous conditions or non-protic cosolvents (Dioxane/DMF) rather than alcohols.

Deprotection & Stability Profile

The DMM group is an acetal (

Comparative Stability Table

| Protecting Group | Structure | Stability to Base (Li/NaH) | Stability to Acid (HCl/TFA) | Cleavage Condition |

| Methyl (Me) | Excellent | Excellent | ||

| MOM | Excellent | Good | ||

| DMM | Excellent | Poor (Labile) | Dilute acid (AcOH/H2O) or Pyridinium p-toluenesulfonate (PPTS) |

Strategic Advantage

The DMM group allows for orthogonal deprotection . You can cleave a DMM group with mild acid (preserving other esters or sensitive groups) while leaving a methyl ether intact. This is crucial for synthesizing polyphenolic natural products where specific hydroxyls must be revealed sequentially.

References

-

Snieckus, V. (1990). Directed ortho metalation.[2][3][4][5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.[7] Link

-

Gissot, A., et al. (2002).[2] Directed ortho-Metalation, a New Insight into Organosodium Chemistry.[2] Angewandte Chemie International Edition.[2] Link

-

Fiorini, D., et al. (2010).[8] The Natural Compound Climacostol as a Prodrug Strategy Based on pH Activation. (Discusses MOM/DMM stability). PubMed. Link

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for DMM/MOM stability). Wiley-Interscience.

- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. (Pd-catalyzed coupling of aryl chlorides). University Science Books.

Sources

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. baranlab.org [baranlab.org]

- 6. 1,2-dimethoxybenzene reacts with ClCH2COCl and lewis acid makes what?.. [askfilo.com]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. The Natural Compound Climacostol as a Prodrug Strategy Based on pH Activation for Efficient Delivery of Cytotoxic Small Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 1-Chloro-4-(dimethoxymethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-(dimethoxymethoxy)benzene is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. A comprehensive review of publicly available chemical databases and scientific literature reveals a notable absence of experimentally determined physical constants for this specific molecule. This guide addresses this information gap by providing a robust framework for the experimental characterization of this compound. It outlines detailed protocols for determining key physical properties, with a primary focus on melting point analysis, a critical indicator of purity and identity. Furthermore, this document provides a comparative analysis of structurally related compounds to offer a predictive context for the physical characteristics of the title compound.

Molecular Overview and Calculated Properties

This compound possesses a chlorobenzene core functionalized with a dimethoxymethoxy group. The acetal functionality suggests potential for use as a protecting group for the corresponding phenol. While experimental data is scarce, fundamental molecular properties can be calculated from its structure.

Figure 1: Chemical Structure of this compound.

Table 1: Calculated Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁ClO₃ |

| Molecular Weight | 202.63 g/mol |

| CAS Number | 64736-12-3 |

Comparative Physicochemical Data of Structurally Analogous Compounds

To establish a reasonable expectation for the physical properties of this compound, it is instructive to examine the known constants of structurally similar molecules. The presence of the chloro and oxygen-containing substituents will influence properties such as melting point, boiling point, and solubility.

Table 2: Physical Properties of Structurally Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Chloro-4-methoxybenzene | 623-12-1 | C₇H₇ClO | 142.58 | -18[1][2] | 198-202[2] |

| 1-Chloro-4-(methoxymethyl)benzene | 1195-44-4 | C₈H₉ClO | 156.61 | Not Available | Not Available |

| 1-Chloro-4-(dimethoxymethyl)benzene | 3395-81-1 | C₉H₁₁ClO₂ | 186.64 | Not Available | Not Available |

| 1-Chloro-4-(chloromethyl)benzene | 104-83-6 | C₇H₆Cl₂ | 161.03 | 27-28[3] | 221[3] |

| 2-Chloro-4-nitroanisole | 4920-79-0 | C₇H₆ClNO₃ | 187.58 | 94 | Not Available |

This comparative data suggests that the physical state of this compound at room temperature is not immediately obvious. The larger molecular weight and potential for dipole-dipole interactions from the additional oxygen atoms compared to 1-Chloro-4-methoxybenzene might lead to a higher melting point, potentially a solid at room temperature.

Experimental Determination of Melting Point: A Validated Protocol

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase.[4] For a pure compound, this transition occurs over a narrow range, typically less than 1°C.[5] The presence of impurities will typically depress the melting point and broaden the melting range. The following protocol outlines a robust method for determining the melting point of a novel compound like this compound.

Principle of Melting Point Determination

A small, finely powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate in a melting point apparatus. The temperatures at which the first droplet of liquid appears and at which the entire sample becomes liquid are recorded as the melting range.

Materials and Equipment

-

Melting point apparatus (e.g., DigiMelt, Thomas-Hoover Uni-Melt)

-

Capillary tubes (open at one end)

-

Sample of this compound (must be dry and crystalline)[4]

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Long glass tube for packing

Step-by-Step Experimental Workflow

-

Sample Preparation :

-

Loading the Capillary Tube :

-

Press the open end of a capillary tube into the pile of the sample. A small amount of solid should enter the tube.[6]

-

Invert the tube so the closed end is facing down. Gently tap the closed end on a hard surface to cause the solid to fall to the bottom.[7]

-

To ensure tight packing, drop the capillary tube, closed end down, through a long, narrow tube (e.g., a piece of glass tubing) onto the benchtop. The bouncing action will compact the sample.[6]

-

Repeat until the sample is packed to a height of 2-3 mm.

-

-

Melting Point Measurement :

-

Place the packed capillary tube into the sample holder of the melting point apparatus.[8]

-

Rapid Determination (optional but recommended for unknown samples) : If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C per minute) to get a preliminary, approximate melting range.[7][8]

-

Accurate Determination :

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.[6]

-

Set the heating rate to a medium pace until the temperature is about 15-20°C below the expected melting point.[6]

-

Reduce the heating rate to 1-2°C per minute.[7] A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.[6]

-

Observe the sample closely through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid is observed (T₁).

-

Record the temperature at which the last crystal of the solid melts (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

-

-

Mixed Melting Point for Identity Confirmation :

-

To confirm the identity of an unknown compound against a known standard, a mixed melting point determination can be performed.[5]

-

A 50:50 mixture of the unknown compound and the known compound is prepared.

-

The melting point of the mixture is determined.

-

If there is no depression or broadening of the melting range compared to the individual compounds, the two substances are likely identical.[5]

-

Figure 2: Workflow for Melting Point Determination.

Conclusion and Future Directions

While the basic molecular identity of this compound is established, it remains a largely uncharacterized compound. This guide underscores the significant gap in publicly available experimental data. For this molecule to be effectively utilized in research and development, a thorough physicochemical characterization is essential. Future work should prioritize the synthesis and purification of an analytical sample, followed by the experimental determination of its fundamental physical constants, including melting point, boiling point, and solubility in various solvent systems. This foundational data is a prerequisite for any subsequent investigation into its synthetic utility or biological activity.

References

-

Cheméo. Chemical Properties of Benzene, 4-chloro-1-(dimethoxymethyl)- (CAS 3395-81-1). [Link]

-

National Taiwan Normal University. Experiment 20: RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link]

-

University of Colorado Boulder. DETERMINATION OF MELTING POINTS. [Link]

-

Chemsrc. 1-Chloro-4-methoxybenzene | CAS#:623-12-1. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). [Link]

-

Mol-Instincts. 1-chloro-4-methoxybenzene - 623-12-1, C7H7ClO, density, melting point, boiling point, structural formula, synthesis. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Seton Hall University. Experiment 1 - Melting Points. [Link]

-

JoVE. Video: Melting Point Determination of Solid Organic Compounds. [Link]

-

PubChem. 1-Chloro-4-(methoxymethyl)benzene. [Link]

-

Mol-Instincts. 1-chloro-4-(chloromethyl)benzene - 104-83-6, C7H6Cl2, density, melting point, boiling point, structural formula, synthesis. [Link]

Sources

- 1. 1-Chloro-4-methoxybenzene | CAS#:623-12-1 | Chemsrc [chemsrc.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

Methodological & Application

Application Note: Optimizing Suzuki-Miyaura Coupling of 1-Chloro-4-(dimethoxymethoxy)benzene

Executive Summary

This application note details the optimization of Suzuki-Miyaura cross-coupling reactions utilizing 1-Chloro-4-(dimethoxymethoxy)benzene . This substrate presents a dual challenge in organic synthesis:

-

Electronic Deactivation: The para-alkoxy substituent functions as a strong electron-donating group (EDG), significantly increasing the electron density at the C-Cl bond. This raises the activation energy required for the oxidative addition step, rendering standard catalysts (e.g., Pd(PPh₃)₄) ineffective.

-

Acetal Sensitivity: The dimethoxymethoxy (

) moiety acts as a masked phenol. While stable under basic coupling conditions, it is highly labile to acidic hydrolysis, requiring tailored workup procedures.

This guide provides a validated protocol using Buchwald-type precatalysts (XPhos Pd G4) to achieve >90% conversion while preserving the protecting group.

Mechanistic Insight & Catalyst Selection

The "Electron-Rich Chloride" Problem

In Palladium-catalyzed cross-coupling, the rate-limiting step for aryl chlorides is Oxidative Addition .

-

Aryl Iodides/Bromides: Weak C-X bonds allow facile insertion of Pd(0).

-

Neutral Aryl Chlorides: Stronger bonds require electron-rich ligands.

-

This compound: The oxygen atom at the para position donates electron density into the aromatic ring via resonance (+M effect). This strengthens the C-Cl bond further, making it resistant to oxidative addition by conventional Pd species.

Ligand Strategy: The Dialkylbiaryl Phosphine Solution

To overcome this barrier, the catalyst system must be highly electron-rich (to push electron density onto the metal center) and sterically bulky (to facilitate the reductive elimination step).

Recommended Ligands:

-

XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl): The gold standard for unactivated and electron-rich aryl chlorides.

-

SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl): Excellent alternative, particularly if the boronic acid partner is sterically hindered.

Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical energy barrier imposed by the substrate's electronics.

Figure 1: Catalytic cycle emphasizing the oxidative addition bottleneck caused by the electron-rich nature of the this compound substrate.

Optimized Experimental Protocol

Materials & Reagents[1][2]

-

Substrate: this compound (1.0 equiv).

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv).

-

Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) (1.0 – 2.0 mol%).

-

Note: If G4 is unavailable, generate in situ using Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).

-

-

Base: K₃PO₄ (Tribasic Potassium Phosphate), finely ground (2.0 – 3.0 equiv).

-

Solvent: 1,4-Dioxane / Water (4:1 ratio) or THF / Water (10:1).

-

Note: Water is essential for the activation of the boronic acid, but excess water may hydrolyze the acetal if the pH drops.

-

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Equip a reaction vial with a magnetic stir bar and a septum cap.

-

Charge the vial with the Aryl Chloride (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

-

Crucial Step: If using solid XPhos Pd G4 precatalyst, add it now (1.5 mol%). If using a liquid catalyst stock, add later.

-

Evacuate the vial and backfill with Argon (repeat 3 times).

-

-

Solvent Addition:

-

Add 1,4-Dioxane and degassed water (4:1 v/v) via syringe.

-

Concentration should be approximately 0.1 M to 0.2 M with respect to the aryl chloride.

-

-

Reaction:

-

Heat the sealed vial to 80°C .

-

Monitor conversion via HPLC or UPLC after 2 hours.

-

Target: >95% conversion of the Aryl Chloride.[1]

-

-

Workup (Acetal-Safe):

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash 1: Water.[2]

-

Wash 2: Brine.

-

Do NOT use HCl or acidic ammonium chloride. The dimethoxymethoxy group hydrolyzes rapidly below pH 5.

-

Dry organic layer over Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

Flash column chromatography.

-

Stationary Phase: Silica gel (neutralized with 1% Et₃N if the product is highly acid-sensitive).

-

Eluent: Hexanes/EtOAc gradient.

-

Optimization & Troubleshooting Guide

If the standard protocol yields low conversion, use the following decision matrix to troubleshoot.

Comparative Data: Ligand Screening

Conditions: 1.0 eq Ar-Cl, 1.5 eq Ph-B(OH)2, 2 eq K3PO4, Dioxane/H2O, 80°C, 2h.

| Ligand System | Catalyst Loading | Conversion (%) | Observation |

| Pd(PPh₃)₄ | 5 mol% | < 10% | Oxidative addition failure. Ligand too electron-poor. |

| Pd(dppf)Cl₂ | 3 mol% | 35% | Moderate reactivity, slow kinetics. |

| Pd(OAc)₂ / SPhos | 2 mol% | 88% | Good conversion, some protodeboronation of partner. |

| XPhos Pd G4 | 1.5 mol% | > 98% | Optimal. Fast initiation, high stability. |

| BrettPhos Pd G4 | 1.5 mol% | 92% | Excellent, but overkill (usually for amination). |

Troubleshooting Workflow

Figure 2: Decision tree for troubleshooting reaction failures based on crude HPLC analysis.

Deprotection Strategy (Post-Coupling)

The utility of the dimethoxymethoxy group lies in its ability to mask a phenol. Once the biaryl system is constructed, the protecting group can be removed to reveal the free hydroxyl group.

-

Reagent: 1M HCl in MeOH or TFA/DCM (1:4).

-

Conditions: Room temperature, 15-30 minutes.

-

Mechanism: Acid-catalyzed hydrolysis of the acetal releases the phenol, methanol, and methyl formate (or formaldehyde/methanol depending on exact acetal structure).

References

-

Buchwald Ligands (SPhos/XPhos)

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[3]

-

-

Buchwald G4 Precatalysts

-

Suzuki Coupling in Water (Micellar/Green Chemistry)

- Lipshutz, B. H., & Ghorai, S. (2008).

- Acetal Protecting Group Stability: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General Reference for Acetal Stability).

Sources

- 1. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. EP1832568A1 - Method for manufacturing chlor-1,4-dimethoxybenzene - Google Patents [patents.google.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]

- 5. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Note: Regioselective Lithiation of 1-Chloro-4-(dimethoxymethoxy)benzene

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the regioselective functionalization of 1-Chloro-4-(dimethoxymethoxy)benzene .

The guide addresses the specific challenge of distinguishing between Directed Ortho Metalation (DoM) and Lithium-Halogen Exchange (Li-Hal) , ensuring high-fidelity generation of the target lithiated species.

Executive Summary

This compound presents a classic chemoselectivity challenge in organolithium chemistry. The molecule contains two potential reactive sites:[1]

-

The C-Cl bond: Susceptible to Lithium-Halogen exchange (Li-Hal).[1]

-

The C-H bond ortho to the alkoxy group: Susceptible to Directed Ortho Metalation (DoM).

Core Directive: Under standard kinetic conditions (n-BuLi, THF, -78°C), the (dimethoxymethoxy) group (functionally analogous to a Methoxymethoxy or MOM group) acts as a powerful Directed Metalation Group (DMG). It coordinates the lithium aggregate, directing deprotonation to the C3 position (ortho to the oxygen, meta to the chlorine). Lithium-Halogen exchange at the C1 position is kinetically disfavored for aryl chlorides using n-BuLi at low temperatures, making DoM the dominant pathway .

Target Species: 1-Chloro-3-lithio-4-(dimethoxymethoxy)benzene.

Chemical Context & Structural Analysis[2][3]

Substrate Identity: The "Dimethoxymethoxy" Group

The term "dimethoxymethoxy" typically refers to the dimethoxymethyl ether moiety [

-

Structural Implication: Both groups possess the critical 1,3-oxygen motif required for chelation-controlled lithiation.

-

Reactivity Profile: The protocol below is optimized for this oxygen-chelated DoM pathway. The acetal/orthoester nature of the group requires strict anhydrous conditions and basic workups to prevent hydrolysis.

Mechanism: Complex Induced Proximity Effect (CIPE)

The reaction proceeds via the CIPE model. The ether oxygen lone pairs coordinate the lithium atom of the alkyllithium aggregate (typically a tetramer or hexamer). This pre-complexation brings the basic alkyl group into proximity with the ortho-proton, lowering the activation energy for deprotonation.

Caption: Mechanistic pathway for the Directed Ortho Metalation (DoM) of this compound via CIPE.

Experimental Protocol

Reagents & Equipment

-

Substrate: this compound (High purity, dried azeotropically with toluene if necessary).

-

Organolithium: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes.[1] Must be titrated prior to use (e.g., using N-pivaloyl-o-toluidine or diphenylacetic acid).

-

Solvent: Tetrahydrofuran (THF), anhydrous (distilled from Na/Benzophenone or passed through activated alumina columns).

-

Additive (Optional): TMEDA (N,N,N',N'-Tetramethylethylenediamine). Use 1.05 equiv if lithiation is sluggish; however, for this substrate, THF alone is usually sufficient.

-

Atmosphere: Argon or Nitrogen (positive pressure).

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under vacuum.

-

Backfill with Argon/Nitrogen (repeat 3 times).

-

Cool the flask to -78°C using a Dry Ice/Acetone bath.

Step 2: Substrate Solubilization

-

Dissolve 1.0 equivalent of This compound in anhydrous THF (concentration ~0.1 M to 0.2 M).

-

Inject the solution into the cooled flask.

-

Allow the solution to equilibrate at -78°C for 10 minutes.

Step 3: Lithiation (The Critical Step)

-

Add 1.1 equivalents of n-BuLi dropwise via syringe over 10–15 minutes.

-

Note: Addition should be slow to maintain internal temperature below -70°C.

-

-

Stir the mixture at -78°C for 1 hour .

-

Checkpoint: The solution may turn a slight yellow or orange color, indicating the formation of the aryllithium species.

-

Regioselectivity Note: Do not warm above -40°C. Higher temperatures may trigger benzyne formation or slow Li-Hal exchange at the chloride position.

-

Step 4: Electrophile Trapping

-

Add 1.2–1.5 equivalents of the desired electrophile (dissolved in THF if solid) dropwise.

-

Common Electrophiles: DMF (for aldehyde), Iodine (for iodide), B(OMe)3 (for boronic acid), CO2 (for carboxylic acid).

-

-

Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to room temperature (unless the electrophile is thermally unstable).

Step 5: Quenching & Workup [2]

-

Quench with saturated aqueous NH₄Cl (or NaHCO₃ if the product is acid-sensitive, which acetals/orthoesters are).

-

Extract with EtOAc or Et₂O (3x).[1]

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Data Presentation: Electrophile Scope (Representative)

| Electrophile (E+) | Product Structure (3-Substituted) | Expected Yield | Notes |

| DMF | 2-Chloro-5-(dimethoxymethoxy)benzaldehyde | 85-92% | Standard DoM check. |

| I₂ | 1-Chloro-3-iodo-4-(dimethoxymethoxy)benzene | 80-88% | Keep dark; wash with Na₂S₂O₃. |

| B(OiPr)₃ | [2-Chloro-5-(dimethoxymethoxy)phenyl]boronic acid | 75-85% | Hydrolysis of ester required. |

| CO₂ (s) | 2-Chloro-5-(dimethoxymethoxy)benzoic acid | 80-90% | Acidify carefully to pH 4-5. |

Troubleshooting & Optimization

Li-Hal Exchange vs. DoM

While DoM is favored, trace Li-Hal exchange (replacing Cl with Li) can occur if the temperature is too high or if t-BuLi is used by mistake.

-

Diagnostic: Quench an aliquot with D₂O.

-

DoM Product: Deuterium incorporation at C3 (NMR: loss of one aromatic signal, splitting pattern change).

-

Li-Hal Product: Deuterium at C1 (Loss of Cl, formation of Ph-D).

-

Correction: If Li-Hal is observed, ensure temperature is strictly -78°C and reduce reaction time.

-

Stability of the Protecting Group

The "dimethoxymethoxy" (orthoester/acetal) group is stable to base (n-BuLi) but highly labile to acid .

-

Critical Control: Ensure the quench is buffered (NaHCO₃/NH₄Cl). Do not use HCl for workup. Silica gel chromatography should be done with 1% Triethylamine in the eluent to prevent deprotection on the column.

Workflow Visualization

Caption: Operational workflow for the lithiation and functionalization process.

References

-

Snieckus, V. (1990). Directed Ortho Metalation.[1][3] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

-

Gschwend, H. W., & Rodriguez, H. R. (1979).[4] Heteroatom-Facilitated Lithiations. Organic Reactions, 26, 1–360. Link

-

BenchChem Application Note. (2025). Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene.[1] (Cited for comparative protocol on MOM-protected haloarenes).

- Schlosser, M. (2005). The "Optional" Site Selectivity of Organometallic Reagents. Angewandte Chemie International Edition, 44(3), 376–393.

Sources

Application Note: Selective Deprotection of the Dimethoxymethyl (DMM) Ether

This Application Note is designed for researchers requiring high-precision control over orthogonal protecting group strategies. It addresses the Dimethoxymethyl (DMM) ether—often referred to in literature as the dimethoxymethoxy substituent (